2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a carboxylic acid group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar in structure but with fluorine atoms at different positions on the phenyl ring.
2-(2,6-Dichlorophenyl)pyridine: Contains chlorine atoms instead of fluorine, leading to different chemical properties.
2-(2,6-Difluorophenyl)-5-methylpyridine: Similar structure with an additional methyl group on the pyridine ring.
Uniqueness
2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-4-1-5-9(14)10(8)11-7(12(16)17)3-2-6-15-11/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWTOHCHJWZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687354 |
Source
|
Record name | 2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-54-4 |
Source
|
Record name | 2-(2,6-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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